1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole
Overview
Description
1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with acetyl, chloro, heptafluoropropyl, and methyl groups
Scientific Research Applications
1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Safety and Hazards
Preparation Methods
The synthesis of 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the heptafluoropropyl group: This step may involve the use of heptafluoropropyl iodide or similar reagents under specific conditions.
Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
1-Acetyl-4-chloro-3(5)-heptafluoropropyl-5(3)-methylpyrazole can be compared with other pyrazole derivatives, such as:
1-Acetyl-4-chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole: This compound has a similar structure but with a trifluoromethyl group instead of a heptafluoropropyl group.
4-Chloro-3,5-dimethyl-1H-pyrazole: This compound lacks the acetyl and heptafluoropropyl groups, making it less complex.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-chloro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF7N2O/c1-3-5(10)6(18-19(3)4(2)20)7(11,12)8(13,14)9(15,16)17/h1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUMCSQNHREMAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C(C(C(F)(F)F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF7N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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